molecular formula C12H16ClNO B3339445 {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 1017479-63-8

{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol

Cat. No. B3339445
CAS RN: 1017479-63-8
M. Wt: 225.71 g/mol
InChI Key: BFYLBYRGTUNXPO-UHFFFAOYSA-N
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Description

“{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol” is a chemical compound with the CAS Number: 1017479-63-8 . It has a molecular weight of 225.72 . The compound is in liquid form and is stored at room temperature .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .


Physical And Chemical Properties Analysis

“{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol” is a liquid at room temperature . It has a molecular weight of 225.72 . The InChI code for the compound is 1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-2,4,6,11,15H,3,5,7-9H2 .

Scientific Research Applications

Thermal Energy Transport Systems

A study highlighted the potential of utilizing synthesis and decomposition reactions of methanol for thermal energy transport systems. This approach aims at energy conservation and global environment protection by recovering wasted or unused discharged heat from industrial sources. The research focused on developing low-temperature decomposition and synthetic catalysts, liquid-phase reactors, and evaluating the energy transport efficiency of the entire system. This could lead to innovative energy transfer systems, offering a sustainable solution for the thermal energy demands of residential and commercial areas (Liu et al., 2002).

Methanol Reforming for Hydrogen Production

Another significant application involves methanol reforming processes for hydrogen production, crucial for fuel cell technologies. The review covers various methanol reforming methods, including steam reforming, partial oxidation, and autothermal reforming, focusing on catalyst development and reactor technology. Copper-based catalysts are highlighted for their high activity and selectivity towards CO2, although challenges with deactivation and stability persist. Innovations in reactor designs, such as monolith structures and membrane reactors, are discussed for their potential to enhance hydrogen production efficiency (Yong et al., 2013).

Methanol as a Chemical Marker in Transformer Insulating Oil

Methanol has been investigated as a marker for assessing the condition of solid insulation in power transformers. This research stems from the identification of methanol during thermal ageing tests of oil-immersed insulating papers, proposing methanol as an indicator of cellulosic solid insulation ageing. The review covers analytical methods for determining methanol in transformer oil, kinetic studies, and case studies demonstrating its utility in monitoring insulation degradation. This application underscores the role of methanol in enhancing the reliability and maintenance of power transformers (Jalbert et al., 2019).

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the potential applications of “{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol” and similar compounds in drug discovery and development .

properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-2,4,6,11,15H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYLBYRGTUNXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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